molecular formula C12H13NO5 B3100322 ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate CAS No. 136774-69-1

ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate

Cat. No. B3100322
M. Wt: 251.23 g/mol
InChI Key: JRUORFHTJNOTLB-UHFFFAOYSA-N
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Patent
US05017604

Procedure details

A solution of 2-methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and carbonyldiimidazole (13.4 g, 82.8 mmol) in tetrahydrofuran (200 mL) is stirred at room temperature for 2 hours under an argon atmosphere. The magnesium salt of malonic acid monoethyl ester (47.4 g, 165 mmol) is added and the reaction mixture is heated at reflux for 18 hours. The reaction mixture is quenched with water (200 mL) and acidified to pH=1 with concentrated HCl. The product is extracted into ethyl acetate and washed with 1.0 N HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over magnesium sulfate and evaporated. Recrystallization of the residue gives ethyl 2-methyl-3-nitro-β-oxobenzenepropanoate (10.6 g, 76%), mp=50-51° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
47.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[CH2:26]([O:28][C:29](=[O:34])[CH2:30]C(O)=O)[CH3:27]>O1CCCC1>[CH3:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](=[O:6])[CH2:30][C:29]([O:28][CH2:26][CH3:27])=[O:34]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Name
Quantity
13.4 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
47.4 g
Type
reactant
Smiles
C(C)OC(CC(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into ethyl acetate
WASH
Type
WASH
Details
washed with 1.0 N HCl, saturated aqueous sodium bicarbonate, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])C(CC(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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